Chiral HPLC Resolution: RSSR Isomer Exhibits Distinct Retention Relative to SRRS and RRRR Isomers
In a validated chiral HPLC method for Daclatasvir impurity profiling, the Daclatasvir RSSR Isomer demonstrates a quantifiably distinct retention time (tR) that enables baseline resolution from its closest eluting stereoisomer, the SRRS isomer. This separation is critical because misidentification of these two isomers can lead to incorrect impurity quantification and batch rejection. The method achieves a resolution factor (Rs) between the RSSR and SRRS isomers that meets ICH validation criteria for specificity [1].
| Evidence Dimension | Chromatographic Retention Time (tR) and Resolution (Rs) |
|---|---|
| Target Compound Data | Daclatasvir RSSR Isomer: tR = 8.2 min |
| Comparator Or Baseline | Daclatasvir SRRS Isomer (CAS 1009117-26-3): tR = 9.1 min |
| Quantified Difference | ΔtR = 0.9 min; Resolution (Rs) > 1.5 (baseline resolved) |
| Conditions | HPLC; Chiralpak ID-3 column (immobilized amylose-3-chlorophenylcarbamate); Mobile phase: methanol/diethylamine (100:0.1, v/v) and acetonitrile/diethylamine (100:0.1, v/v) gradient; Detection at 315 nm [1] |
Why This Matters
This proven resolution ensures that the RSSR isomer can be accurately identified and quantified in the presence of other stereoisomers, a fundamental requirement for valid ANDA analytical methods.
- [1] Srinivasu, G., et al. Development and Validation of the Chiral HPLC Method for Daclatasvir in Gradient Elution Mode on Amylose-Based Immobilized Chiral Stationary Phase. Chromatographia, 2016, 79(21-22), 1457-1467. DOI: 10.1007/s10337-016-3157-2 View Source
